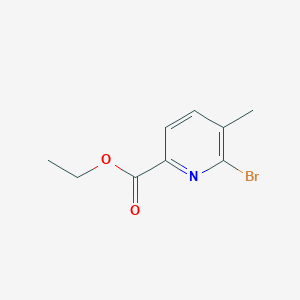

Ethyl 6-bromo-5-methylpicolinate

Descripción

BenchChem offers high-quality Ethyl 6-bromo-5-methylpicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromo-5-methylpicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 6-bromo-5-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-4-6(2)8(10)11-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBUFRHHEUAYMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reductive Elimination:the Final Step of the Catalytic Cycle is Reductive Elimination, Where the Two Organic Groups on the Palladium Ii Complex Couple and Are Expelled As the Final Cross Coupled Product. This Step Regenerates the Palladium 0 Catalyst, Which Can then Re Enter the Catalytic Cycle. the Formation of the New Carbon Carbon Bond is the Key Outcome of This Process.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of ethyl 6-bromo-5-methylpicolinate in cross-coupling reactions is significantly influenced by the steric and electronic effects imparted by its substituents: the methyl group at the 5-position and the ethyl ester group at the 2-position.

Electronic Effects:

The pyridine (B92270) ring is inherently electron-deficient compared to benzene. The ethyl picolinate (B1231196) moiety, being an electron-withdrawing group, further decreases the electron density on the pyridine ring. This electronic effect has a pronounced impact on the oxidative addition step. A more electron-deficient aryl halide generally undergoes oxidative addition more readily. researchgate.net Therefore, the presence of the ester group is expected to enhance the reactivity of the C-Br bond towards palladium insertion.

Steric Effects:

Steric hindrance can play a crucial role in cross-coupling reactions, potentially affecting the rate of reaction and the yield of the product. In the case of ethyl 6-bromo-5-methylpicolinate, the methyl group is situated adjacent to the bromine atom. This ortho-substituent can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond during the oxidative addition step. beilstein-journals.org

Summary of Steric and Electronic Influences

| Substituent | Position | Effect | Impact on Reactivity |

| Ethyl Ester | 2 | Electron-withdrawing | Activates the C-Br bond towards oxidative addition. |

| Methyl Group | 5 | Electron-donating, Steric hindrance | Slightly deactivates the ring electronically but primarily provides steric hindrance to the reaction center. |

Iv. Coordination Chemistry and Metal Complex Formation

Ligand Properties of Ethyl 6-bromo-5-methylpicolinate and its Derivatives

The ability of ethyl 6-bromo-5-methylpicolinate to form stable complexes with metal ions is dictated by its inherent structural and electronic properties. As a substituted picolinate (B1231196), its coordination behavior is primarily governed by the picolinate moiety, with the bromine and methyl substituents providing secondary but significant electronic and steric influences.

The picolinate group, which consists of a pyridine (B92270) ring with a carboxylate group at the 2-position, is a classic bidentate chelating ligand. This means it can bind to a metal ion through two donor atoms simultaneously: the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. This chelation forms a stable five-membered ring with the metal ion, a structural motif that is highly favored in coordination chemistry due to its thermodynamic stability, often referred to as the chelate effect.

The general mode of coordination for a picolinate ligand is illustrated below:

| Donor Atom 1 | Donor Atom 2 | Resulting Chelate Ring Size |

| Pyridine Nitrogen | Carboxylate Oxygen | 5-membered |

This bidentate coordination is a fundamental aspect of the ligand properties of ethyl 6-bromo-5-methylpicolinate and is the primary driving force for the formation of its metal complexes.

The presence of the bromine atom at the 6-position and the methyl group at the 5-position of the pyridine ring introduces specific electronic and steric effects that modulate the coordination properties of the picolinate ligand.

Electronic Effects:

The bromine atom is an electron-withdrawing group. Its presence on the pyridine ring decreases the electron density on the nitrogen donor atom. This reduction in basicity can lead to weaker metal-nitrogen bonds compared to unsubstituted picolinate.

The methyl group is an electron-donating group. It increases the electron density on the pyridine ring and, consequently, on the nitrogen atom. This enhanced basicity can strengthen the metal-nitrogen bond.

The net electronic effect on the ligand's coordination ability is a balance between the opposing influences of the bromo and methyl groups.

Steric Effects:

The bromine atom at the 6-position is adjacent to the nitrogen donor atom. Its size can create steric hindrance, potentially influencing the geometry of the resulting metal complex and favoring the coordination of smaller metal ions.

The methyl group at the 5-position is further away from the primary coordination site and is expected to have a less significant steric impact compared to the 6-bromo substituent.

These substituent effects are summarized in the following table:

| Substituent | Position | Electronic Effect | Steric Effect |

| Bromine | 6 | Electron-withdrawing | High |

| Methyl | 5 | Electron-donating | Low |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ethyl 6-bromo-5-methylpicolinate would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques to determine their composition and structure.

Transition metals, with their partially filled d-orbitals, are particularly well-suited to form stable coordination compounds with ligands like ethyl 6-bromo-5-methylpicolinate. The synthesis of such complexes is generally achieved by mixing stoichiometric amounts of the ligand and a transition metal salt (e.g., chlorides, nitrates, sulfates) in a solvent in which both are soluble. Gentle heating may be required to facilitate the reaction.

The general reaction can be represented as: n L + M(X)m → [M(L)n]Xm Where L is the ethyl 6-bromo-5-methylpicolinate ligand, M is the transition metal ion, and X is the counter-ion from the metal salt.

The resulting complexes are often colored, and their properties depend on the identity of the transition metal and the stoichiometry of the complex. Common characterization techniques include:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the C=O and C=N bonds.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provide information about the coordination environment of the metal ion.

Elemental Analysis: To determine the empirical formula of the complex.

Once formed, the metal complexes of ethyl 6-bromo-5-methylpicolinate can participate in further chemical transformations.

Ligand Exchange: Ligand exchange reactions involve the replacement of one or more ligands in a coordination sphere with other ligands. libretexts.org The lability of the ethyl 6-bromo-5-methylpicolinate ligand in a complex will depend on the nature of the metal ion and the strength of the metal-ligand bonds. These reactions are crucial for understanding the reactivity of the complexes and for synthesizing new derivatives. A typical ligand exchange reaction can be represented as: [M(L)n] + m L' → [M(L)n-m(L')m] + m L

Supramolecular Assembly: The substituents on the picolinate ring can also play a role in the formation of larger, ordered structures known as supramolecular assemblies. The bromine atom, in particular, can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of the metal complexes into one-, two-, or three-dimensional networks. These assemblies are of great interest for the development of new materials with unique properties.

Structural Elucidation of Metal Complexes

While no specific crystal structures of metal complexes with ethyl 6-bromo-5-methylpicolinate are available in the current literature, the structures of complexes with related picolinate ligands provide valuable insights. For example, the crystal structure of a Nickel(II) complex with 6-methylpicolinate, [Ni(6-Mepic)2(H2O)2], reveals an octahedral geometry around the nickel ion, with two bidentate 6-methylpicolinate ligands and two water molecules. acs.org

Based on this and other examples with substituted pyridines, it is anticipated that ethyl 6-bromo-5-methylpicolinate would form complexes with various geometries, such as octahedral or tetrahedral, depending on the metal ion and reaction conditions. rsc.orglibretexts.org A hypothetical structure of a generic octahedral transition metal complex with two ethyl 6-bromo-5-methylpicolinate ligands is depicted below, showing the bidentate coordination of the ligands.

A summary of expected coordination data, based on related structures, is presented in the table below:

| Metal Ion | Coordination Number | Geometry | Representative M-N Bond Length (Å) | Representative M-O Bond Length (Å) |

| Co(II) | 6 | Octahedral | 2.1 - 2.2 | 2.0 - 2.1 |

| Ni(II) | 6 | Octahedral | 2.0 - 2.1 | 2.0 - 2.1 |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | 1.9 - 2.0 | 1.9 - 2.0 |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | 2.0 - 2.1 | 2.0 - 2.1 |

X-ray Diffraction Analysis of Coordination Geometries

No data is available on the X-ray diffraction analysis of metal complexes formed with Ethyl 6-bromo-5-methylpicolinate.

Spectroscopic Signatures of Ligand-Metal Interactions

There is no published information on the spectroscopic signatures (e.g., IR, NMR, UV-Vis) of ligand-metal interactions for complexes involving Ethyl 6-bromo-5-methylpicolinate.

Potential Roles of Metal Complexes in Catalysis and Advanced Materials

Due to the lack of synthesis and characterization of any metal complexes of Ethyl 6-bromo-5-methylpicolinate, their potential roles in catalysis or as advanced materials have not been investigated or reported.

V. Computational and Theoretical Investigations

Quantum Chemical Characterization of Electronic Structure

No published studies containing DFT calculations for Ethyl 6-bromo-5-methylpicolinate were found.

No published studies containing Molecular Electrostatic Potential analysis for Ethyl 6-bromo-5-methylpicolinate were found.

No published studies containing Frontier Molecular Orbital analysis for Ethyl 6-bromo-5-methylpicolinate were found.

Prediction of Spectroscopic Properties through Computational Methods

No published studies containing computationally predicted IR and Raman spectra for Ethyl 6-bromo-5-methylpicolinate were found.

No published studies containing computationally predicted NMR chemical shifts for Ethyl 6-bromo-5-methylpicolinate were found.

Theoretical Studies of Reaction Pathways and Transition States

Theoretical examinations of reaction pathways involving "Ethyl 6-bromo-5-methylpicolinate" are fundamental to predicting its reactivity and optimizing synthetic protocols. These studies often focus on common transformations such as nucleophilic substitution or cross-coupling reactions.

While specific computational studies on the reaction mechanisms of "Ethyl 6-bromo-5-methylpicolinate" are not extensively documented in public literature, the mechanisms can be inferred from studies on analogous brominated pyridine (B92270) derivatives. rsc.orgjiaolei.group A prevalent reaction for such compounds is the Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between the pyridine ring and an organoboron compound. nih.govresearchgate.netmdpi.com

Computational models, often employing Density Functional Theory (DFT), can elucidate the step-by-step mechanism of such reactions. nih.gov The generally accepted mechanism for the Suzuki coupling of a bromo-pyridine derivative involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the picolinate (B1231196).

Transmetalation: The organoboron reagent transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated.

Computational studies on similar systems help in understanding the electronic effects of the substituents on the pyridine ring and their influence on the reaction mechanism. nih.gov The electron-withdrawing nature of the ester group and the electronic influence of the methyl group can be computationally modeled to predict their impact on the reactivity of the C-Br bond.

The activation energy (Ea) and reaction coordinate are critical parameters in understanding the kinetics of a chemical reaction. For a hypothetical Suzuki coupling reaction of "Ethyl 6-bromo-5-methylpicolinate," computational methods can be used to calculate the energy profile of the entire process. This involves identifying the transition states for each elementary step (oxidative addition, transmetalation, and reductive elimination) and calculating their energies relative to the reactants and intermediates.

A reaction coordinate diagram can be constructed to visualize the energy changes throughout the reaction. The highest energy point on this diagram corresponds to the rate-determining step. For many Suzuki reactions involving aryl bromides, oxidative addition is often the rate-limiting step.

Table 1: Hypothetical Activation Energies for the Suzuki Coupling of Ethyl 6-bromo-5-methylpicolinate with Phenylboronic Acid

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | TS-OA | 15-20 |

| Transmetalation | TS-TM | 10-15 |

| Reductive Elimination | TS-RE | 5-10 |

Note: The data in this table is illustrative and based on typical values for similar reactions, as specific experimental or computational data for Ethyl 6-bromo-5-methylpicolinate is not available.

Molecular Docking and Binding Affinity Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govunila.ac.idpensoft.net This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein's binding site.

While there are no specific molecular docking studies published for "Ethyl 6-bromo-5-methylpicolinate," studies on structurally similar picolinamide (B142947) and picolinic acid derivatives offer insights into its potential biological targets. nih.govpensoft.netnih.gov For instance, picolinamide derivatives have been investigated as inhibitors of enzymes like VEGFR-2 kinase, which is involved in angiogenesis. nih.govnih.gov

In a hypothetical docking study, "Ethyl 6-bromo-5-methylpicolinate" would be placed into the binding site of a target protein. The simulation would then explore various conformations and orientations of the ligand, calculating the binding energy for each pose. The most favorable pose is the one with the lowest binding energy, which suggests the most stable complex. The interactions could involve hydrogen bonds between the ester group and amino acid residues, as well as hydrophobic interactions involving the pyridine ring and its substituents. The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitors. nih.gov

Table 2: Illustrative Molecular Docking Results of Ethyl 6-bromo-5-methylpicolinate with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 to -9.0 |

| Key Interacting Residues | Lys78, Glu92, Leu154 |

| Types of Interactions | Hydrogen bond with ester carbonyl, pi-stacking with pyridine ring |

Note: This data is for illustrative purposes and represents typical outcomes of a molecular docking simulation.

Conformational analysis of "Ethyl 6-bromo-5-methylpicolinate" is essential for understanding its three-dimensional structure and how it might fit into a biological target. The molecule has several rotatable bonds, including the C-C bond between the pyridine ring and the ester group, and the C-O bond of the ethyl ester.

Computational methods can be used to explore the potential energy surface of the molecule by rotating these bonds and calculating the energy of each conformation. This analysis can identify the lowest energy (most stable) conformations. The planarity of the pyridine ring and the ester group is a key feature, though some out-of-plane rotation is possible. acs.org The presence of the methyl and bromo substituents will influence the preferred conformations due to steric hindrance.

Studies on substituted pyridines and esters show that the trans conformation of the ester is generally more stable. acs.orgmdpi.com The rotational barrier around the bond connecting the ester to the pyridine ring would also be a key parameter to determine the flexibility of the molecule.

Vi. Mechanistic Biological Investigations

Molecular Interactions with Biological Targets

The biological effects of small molecules like ethyl 6-bromo-5-methylpicolinate are contingent upon their specific interactions with biological macromolecules. For pyridine (B92270) derivatives, these interactions often involve enzymes, receptors, and nucleic acids.

Pyridine carboxylic acid derivatives are recognized for their capacity to act as enzyme inhibitors. nih.gov The core structure, a pyridine ring, is electron-deficient and aromatic, enabling it to participate in π-π stacking interactions with aromatic amino acid residues within the active sites of enzymes. nih.gov Furthermore, the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors, forming crucial bonds that stabilize the enzyme-inhibitor complex. nih.gov The carboxylic acid or ester functionality can also coordinate with metal ions present in the active sites of metalloenzymes, a common mechanism of inhibition. nih.gov

Studies on various pyridine carboxylic acid derivatives have demonstrated their inhibitory potential against a wide array of enzymes, including but not limited to cyclooxygenases, histone demethylases, and various kinases. nih.gov The specific mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, would depend on the specific enzyme and the binding mode of the inhibitor. For instance, coumarin (B35378) derivatives, which share some structural similarities with pyridine derivatives, have been shown to act as non-competitive inhibitors of carbonic anhydrases by binding to a site adjacent to the active site. mdpi.com

Table 1: Examples of Enzyme Inhibition by Pyridine Carboxylic Acid Derivatives This table presents data for related compounds to illustrate the concept of enzyme inhibition by this class of molecules, as direct data for ethyl 6-bromo-5-methylpicolinate is not available.

| Compound Type | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |

|---|---|---|---|

| Pyridine-2-carboxylic acid derivatives | KDM5B | IC50 < 1.0 µM | dovepress.com |

| Pyridine-4-carboxylic acid derivatives | KDM5B | IC50 of 1.4 and 2.0 µM | dovepress.com |

| Sulfonamide-triazole-pyridine derivative | hCA IX | Ki of 11.7 nM | mdpi.com |

| Coumarin-triazole-pyridine derivative | hCA IX | Ki of 12.7 nM | mdpi.com |

Substituted pyridines are known to interact with various biological receptors. For example, analogs of epibatidine, which feature a pyridine ring, have been studied for their binding affinity to neuronal nicotinic receptors. nih.gov These studies reveal that substitutions on the pyridine ring significantly influence binding affinity and selectivity for different receptor subtypes. nih.gov The nature of the substituent (e.g., bromo, fluoro, amino) and its position on the ring dictate the electronic and steric properties of the molecule, which in turn affect how it fits into the receptor's binding pocket. nih.gov

The interaction with a receptor can be agonistic, where the compound activates the receptor, or antagonistic, where it blocks the receptor's activity. The mode of action is determined by the conformational changes induced in the receptor upon binding. For ethyl 6-bromo-5-methylpicolinate, the bromine atom and the methyl group would play a significant role in defining its interaction with a potential receptor target.

Table 2: Receptor Binding Affinity of Substituted Pyridine Analogs of Epibatidine This table illustrates the impact of pyridine ring substitutions on receptor binding, using data from related compounds due to the lack of direct data for ethyl 6-bromo-5-methylpicolinate.

| Substituent on Pyridine Ring | Receptor Subtype | Relative Binding Affinity | Reference |

|---|---|---|---|

| Bromo | β2-containing nAChRs | 4- to 55-fold greater than β4-containing | nih.gov |

| Fluoro | β2-containing nAChRs | 52- to 875-fold greater than β4-containing | nih.gov |

| Norchloro | β2-containing nAChRs | 114- to 3500-fold greater than β4-containing | nih.gov |

| Amino | β2-containing nAChRs | 10- to 115-fold greater than β4-containing | nih.gov |

While less common for simple pyridine derivatives, some heterocyclic compounds are capable of interacting with nucleic acids. These interactions can occur through intercalation between base pairs or by binding to the major or minor grooves of the DNA helix. Such binding can interfere with DNA replication and transcription, leading to cytotoxic effects. A review on the structure-antiproliferative activity of pyridine derivatives suggests that their antitumor effects could be mediated by such interactions, although specific mechanisms are often not fully elucidated. nih.gov For a molecule like ethyl 6-bromo-5-methylpicolinate, any potential interaction with DNA would likely be influenced by the planarity of the pyridine ring and the nature of its substituents.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyridine derivatives, SAR studies have provided valuable insights into designing more potent and selective compounds. nih.govnih.gov

The biological activity of a pyridine derivative can be finely tuned by altering the substituents on the pyridine ring. nih.govnih.gov

Position and Nature of Substituents: The location of the bromo and methyl groups on the picolinate (B1231196) scaffold of ethyl 6-bromo-5-methylpicolinate is critical. A review of pyridine derivatives indicated that the presence of halogen atoms can sometimes lead to lower antiproliferative activity compared to other functional groups like -OH or -NH2. nih.govnih.gov However, in other contexts, such as receptor binding, halogen substituents can enhance affinity and selectivity. nih.gov The methyl group at the 5-position can influence the molecule's lipophilicity and steric profile, which are crucial for crossing cell membranes and fitting into binding pockets.

A thorough understanding of the molecular interactions and SAR of a lead compound allows for the rational design of new, improved derivatives. Although specific mechanistic data for ethyl 6-bromo-5-methylpicolinate is scarce, general principles from related pyridine derivatives can guide such efforts.

For instance, if the bromine atom is found to be crucial for a specific interaction, its position could be varied, or it could be replaced with other halogens to modulate activity. Similarly, if the methyl group provides a beneficial steric interaction, its size could be altered to optimize the fit. If enzyme inhibition is the desired outcome, modifications could be made to enhance binding to the active site, guided by computational docking studies. For example, molecular docking studies on pyrimidine (B1678525) and pyridine derivatives have been used to understand their binding modes as cholinesterase inhibitors and to rationalize their inhibitory potency. acs.org

Pathways of Biological Activity (In Vitro Studies)

In vitro studies are fundamental to understanding how a chemical compound exerts its effects at a cellular level. Such studies can reveal the intricate dance between a molecule and the biological machinery of a cell, offering insights into its potential as a therapeutic agent or as a tool for further research. However, for ethyl 6-bromo-5-methylpicolinate, this area of investigation remains largely unexplored in available research.

There is currently no specific information available from in vitro studies detailing how ethyl 6-bromo-5-methylpicolinate may perturb or interact with cellular pathways. Investigations into whether this compound affects key cellular processes such as cell signaling cascades, metabolic pathways, or the cell cycle have not been reported in the available literature.

Similarly, the specific molecular targets of ethyl 6-bromo-5-methylpicolinate within a biological context remain unidentified. Research has not yet pinpointed the proteins, enzymes, receptors, or other biomolecules with which this compound may directly interact to produce a biological effect.

While the broader class of pyridine derivatives has been a subject of medicinal chemistry research, the specific contributions and mechanisms of action for ethyl 6-bromo-5-methylpicolinate are yet to be determined and published. Future research will be necessary to shed light on the biological activity of this compound.

Vii. Applications As a Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Heterocyclic Frameworks

The chemical architecture of ethyl 6-bromo-5-methylpicolinate makes it an ideal precursor for constructing more elaborate heterocyclic systems. The pyridine (B92270) ring itself is a common core in many biologically active molecules. The presence of a bromine atom at the 6-position is particularly significant, as it serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, enabling the fusion or attachment of other ring systems.

Furthermore, the ethyl ester at the 2-position can be readily converted into other functional groups. It can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with amines to form amides. This versatility allows for the systematic construction of diverse molecular libraries. For instance, this picolinate (B1231196) framework is instrumental in synthesizing complex structures like pyrazolo[3,4-g]isoquinolines and imidazo[1,2-a]pyridines, which are themselves important scaffolds in medicinal chemistry. nih.govnih.gov The strategic manipulation of the bromo and ester functionalities facilitates the assembly of these intricate, multi-ring systems.

Role in the Construction of Bioactive Scaffolds

The true value of a building block is often demonstrated by its ability to form molecules with significant biological activity. Ethyl 6-bromo-5-methylpicolinate and its close structural relatives have proven instrumental in the development of novel therapeutic agents by providing a core scaffold that can be elaborated into potent and selective inhibitors of various biological targets. ed.ac.uk

A notable application is in the synthesis of kinase inhibitors, a critical class of drugs for treating cancer and inflammatory diseases. ed.ac.uk The pyridine moiety can effectively interact with the hinge region of many protein kinases. By using the bromo-picolinate core, chemists can systematically synthesize analogs of established drugs like Vemurafenib, a BRAF kinase inhibitor used in melanoma treatment. preprints.orgnih.gov This allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. For example, derivatives based on a related 6-methylpyridin-2-yl core have been synthesized and evaluated as potent inhibitors of Transforming Growth Factor-β (TGF-β) type 1 receptor kinase (ALK5), a key target in fibrosis and cancer.

Beyond cancer, this scaffold has been pivotal in creating new antibacterial agents. A derivative, ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate, was identified as a narrow-spectrum inhibitor of the FtsZ protein in Streptococcus pneumoniae. FtsZ is essential for bacterial cell division, and its inhibition represents a promising strategy for combating antibiotic resistance. The specificity of this compound for S. pneumoniae highlights the potential to design targeted therapies based on this versatile pyridine framework.

Interactive Table: Bioactive Scaffolds Derived from Picolinate Precursors

| Resulting Scaffold Class | Biological Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| Pyrazolo[3,4-g]isoquinolines | Protein Kinases (e.g., Haspin) | Oncology | Derivatives show varied selectivity profiles, demonstrating the scaffold's tunability for kinase inhibition. nih.gov |

| Imidazo[1,2-a]pyridines | FtsZ Protein (S. pneumoniae) | Infectious Disease | A specific derivative acts as a narrow-spectrum antibacterial agent, targeting cell division. |

| Vemurafenib Analogs | BRAF Kinase | Oncology | The core structure is used to generate new analogs aimed at overcoming drug resistance in melanoma. preprints.orgnih.gov |

| Pyrazolyl-Quinoxalines | TGF-β Type 1 Receptor (ALK5) | Oncology, Fibrosis | Molecules built from a related methyl-pyridine moiety show potent inhibition of the ALK5 kinase. |

Integration into Advanced Functional Materials

The applications of ethyl 6-bromo-5-methylpicolinate extend beyond medicine into the realm of materials science, particularly in the development of Organic Light Emitting Diodes (OLEDs). jmaterenvironsci.com OLED technology relies on organic molecules that can efficiently convert electricity into light. The performance of these devices—including their color, efficiency, and lifespan—is dictated by the chemical structure of the materials used in their emissive and charge-transport layers. researchgate.net

Pyridine-containing compounds are frequently used as components of these materials, often as ligands in phosphorescent metal complexes (e.g., iridium or platinum complexes) or as building blocks for emitters that function through thermally activated delayed fluorescence (TADF). google.comacs.org The pyridine ring can influence the electronic properties (HOMO/LUMO energy levels) and stability of the final material. rsc.org

Ethyl 6-bromo-5-methylpicolinate serves as a valuable starting material for these complex molecules. The bromo group is ideal for use in metal-catalyzed cross-coupling reactions to build the large, conjugated systems required for efficient light emission. These reactions allow for the precise assembly of donor and acceptor units, a common strategy in designing TADF molecules. By modifying the pyridine core, developers can tune the emission color from blue to red, a critical requirement for full-color displays and solid-state lighting. harvard.edu While specific integration of this exact compound is often proprietary, its structural motifs are representative of precursors used to create high-performance phosphorescent and TADF emitters. acs.org

Interactive Table: Role in Functional Material Synthesis

| Material Type | Application | Role of Pyridine Core | Synthetic Advantage of Precursor |

|---|---|---|---|

| Phosphorescent Emitters | OLED Displays, Lighting | Ligand for metal complexes (Ir, Pt), tuning emission properties. acs.org | Bromo group allows for facile coupling to form complex ligands. |

| TADF Emitters | High-Efficiency OLEDs | Forms part of the donor-acceptor structure, controlling electronic properties. | Provides a robust scaffold for building conjugated systems. |

| Charge-Transport Materials | OLEDs | Component of hole or electron transport layers, facilitating charge injection/movement. jmaterenvironsci.com | Functional groups can be modified to optimize energy levels and morphology. |

Development of Novel Synthetic Reagents and Methodologies

The utility of a building block like ethyl 6-bromo-5-methylpicolinate also drives the advancement of synthetic chemistry itself. The need to efficiently and selectively functionalize its different positions pushes chemists to develop new reactions and refine existing ones. acs.org The unique electronic nature of the pyridine ring, combined with the steric and electronic influence of its substituents, presents specific challenges and opportunities.

For example, developing selective cross-coupling reactions at the 6-position without disturbing the ester at the 2-position requires careful optimization of catalysts, ligands, and reaction conditions. Such studies contribute to a broader understanding of reactivity on substituted pyridine rings, knowledge that is transferable to the synthesis of other complex heterocyclic molecules. nih.gov

Furthermore, the synthesis of diverse libraries of bioactive compounds or functional materials from this single precursor is a practical application of diversity-oriented synthesis. Methodologies that allow for the divergent modification of the bromo, methyl, and ester groups from a common intermediate are highly valuable. The successful use of this compound in multi-step syntheses validates and encourages the development of robust and high-yield synthetic routes for constructing functionalized pyridines, which remain a cornerstone of medicinal and materials chemistry. nih.gov

VIII. Future Research Directions and Emerging Paradigms for Ethyl 6-bromo-5-methylpicolinate

Ethyl 6-bromo-5-methylpicolinate, a substituted pyridine derivative, stands as a versatile building block in synthetic chemistry. Its unique arrangement of a bromine atom, a methyl group, and an ethyl ester on the pyridine core offers multiple sites for functionalization, opening avenues for the construction of complex molecules. As the demand for novel chemical entities in pharmaceuticals, materials science, and agrochemicals grows, the exploration of this compound's potential is entering a new phase. Future research is poised to move beyond its current applications, focusing on innovative synthetic strategies, deeper mechanistic understanding, and the integration of computational and interdisciplinary approaches to unlock its full potential.

Q & A

Basic: What are the recommended methodologies for synthesizing Ethyl 6-bromo-5-methylpicolinate with high yield and purity?

Methodological Answer:

Synthesis typically involves bromination and esterification steps. Key considerations include:

- Reagent Selection : Use regioselective brominating agents (e.g., NBS or Br₂) to target the 5-methylpicolinate scaffold.

- Temperature Control : Optimize reaction temperatures (e.g., 0–25°C) to minimize side reactions like over-bromination .

- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product. Validate purity via HPLC and NMR (¹H/¹³C) .

- Yield Improvement : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of brominating agent) and monitor reaction progress via TLC.

Advanced: How can the crystal structure of Ethyl 6-bromo-5-methylpicolinate be determined using X-ray diffraction?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in solvents like dichloromethane/hexane.

- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Refinement : Apply the SHELX suite (SHELXL for refinement, SHELXS for solution) to resolve atomic positions. Address disorder in the ethyl ester group using restraints and constraints .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O bonds).

Basic: How should researchers characterize the stability of Ethyl 6-bromo-5-methylpicolinate under varying conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen.

- Photostability : Expose to UV light (254 nm) and monitor degradation via UV-Vis spectroscopy.

- Hydrolytic Stability : Test in buffers (pH 3–10) at 37°C; quantify hydrolysis products via LC-MS.

- Comparative Analysis : Reference structurally similar brominated picolinates (e.g., methyl 6-amino-5-bromopicolinate) to predict reactivity .

Advanced: How can computational modeling predict the reactivity of Ethyl 6-bromo-5-methylpicolinate in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., Suzuki-Miyaura coupling). Focus on bond dissociation energies (BDEs) at the C–Br site.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS.

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Address discrepancies by refining basis sets (e.g., B3LYP/6-311+G(d,p)) .

Data Contradiction: How to resolve discrepancies between NMR data and X-ray crystallographic results for Ethyl 6-bromo-5-methylpicolinate?

Methodological Answer:

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange (e.g., ester group rotation).

- Crystal Packing Analysis : Identify intermolecular forces (e.g., π-π stacking) that may stabilize specific conformations absent in solution .

- Complementary Techniques : Validate via IR spectroscopy (C=O stretching frequencies) and mass spectrometry (fragmentation patterns).

Research Design: How to formulate a hypothesis-driven research question on the compound’s catalytic applications?

Methodological Answer:

Apply the PICO framework :

- Population/Problem : Ethyl 6-bromo-5-methylpicolinate as a substrate in palladium-catalyzed reactions.

- Intervention : Use of ligand systems (e.g., Pd(PPh₃)₄ vs. XPhos).

- Comparison : Reaction yields under ligand-free conditions.

- Outcome : Turnover frequency (TOF) and selectivity for C–C bond formation.

Refine the question using FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure alignment with catalytic innovation gaps .

Advanced: What experimental strategies can elucidate the mechanistic role of Ethyl 6-bromo-5-methylpicolinate in multicomponent reactions?

Methodological Answer:

- Kinetic Profiling : Conduct time-resolved in situ NMR to identify intermediates.

- Isotope Labeling : Introduce ¹³C at the ester carbonyl to track bond cleavage/formation via 2D NMR.

- Computational Mapping : Combine DFT with molecular dynamics (MD) to simulate reaction trajectories.

- Controlled Quenching : Halt reactions at partial conversion (e.g., 50%) and isolate intermediates for MS/MS analysis .

Basic: How to design a stability-indicating assay for Ethyl 6-bromo-5-methylpicolinate?

Methodological Answer:

- Forced Degradation : Expose to heat (80°C), acid (0.1 M HCl), base (0.1 M NaOH), and oxidants (H₂O₂).

- Chromatographic Separation : Use a C18 column (3.5 µm, 150 mm) with gradient elution (acetonitrile/water + 0.1% TFA).

- Peak Purity Analysis : Apply diode-array detection (DAD) to confirm homogeneous degradation products.

Advanced: How can researchers address conflicting results in the compound’s bioactivity studies?

Methodological Answer:

- Meta-Analysis : Systematically review studies using PRISMA guidelines. Stratify data by assay type (e.g., enzymatic vs. cell-based).

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (pH, temperature, cell line).

- Structural Analog Comparison : Correlate bioactivity trends with substituent effects (e.g., bromine position in methyl 6-amino-4-bromopicolinate) .

Research Question Development: How to structure a study on the environmental fate of Ethyl 6-bromo-5-methylpicolinate?

Methodological Answer:

Use the PEO framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.